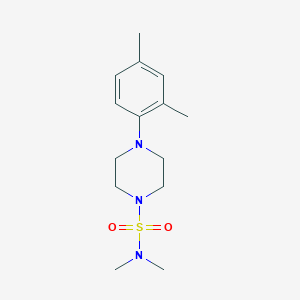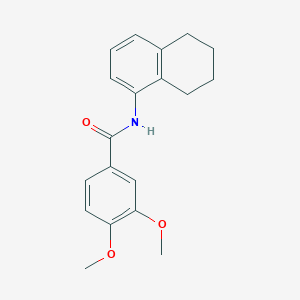
4-(2,4-dimethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(2,4-dimethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide" is a chemical compound of interest due to its structural features and potential for various applications. While direct studies on this compound are scarce, research on similar compounds provides insight into its possible characteristics and behaviors.
Synthesis Analysis
The synthesis of compounds similar to "4-(2,4-dimethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide" often involves reactions between piperazine derivatives and halogenated compounds or through the functionalization of piperazine with sulfonyl and dimethylphenyl groups. For example, compounds have been synthesized through reactions involving diethanolamine halogenation, followed by reaction with dimethylaniline to obtain targeted piperazine derivatives (Zhou Xin, 2007).
Mécanisme D'action
Target of Action
It is structurally similar to amitraz, a known neurotoxicant . Amitraz and its metabolites, including N-(2,4-dimethylphenyl) formamide (2,4-DMF), are known to interact with the central nervous system .
Mode of Action
Based on its structural similarity to amitraz, it may interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . This interaction can lead to overexcitation, potentially causing paralysis and death in insects .
Biochemical Pathways
Amitraz and its metabolites are predicted to interact with diverse receptors of the tox21-nuclear receptor signaling and stress response pathways . This suggests that 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide may have similar effects.
Pharmacokinetics
Amitraz and its metabolites are predicted to be able to pass the blood-brain barrier (bbb), suggesting that they can induce toxicity in the central and peripheral nervous systems .
Result of Action
Based on its structural similarity to amitraz, it may cause overexcitation, potentially leading to paralysis and death in insects .
Action Environment
Amitraz is known to be volatile and almost insoluble in water . This suggests that the compound’s action may be influenced by factors such as temperature, humidity, and the presence of water.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-12-5-6-14(13(2)11-12)16-7-9-17(10-8-16)20(18,19)15(3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMANGOAKMGTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)



![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)
![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)



![N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B5742118.png)